2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide
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Overview
Description
2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a chlorinated benzamide, a fluorinated aromatic ring, and a piperidine moiety linked to a dioxidotetrahydrothiophene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Dioxidotetrahydrothiophene Group: This step involves the oxidation of tetrahydrothiophene to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with the Benzamide: The final step involves coupling the piperidine intermediate with a chlorinated and fluorinated benzamide. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the oxidation and coupling steps using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the benzamide, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, DMF, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its structural features suggest it could interact with various biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of catalysts for chemical reactions.
Mechanism of Action
The mechanism by which 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom could enhance its binding affinity to certain targets, while the piperidine and dioxidotetrahydrothiophene groups might influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
5-fluoro-2-chlorobenzamide: Lacks the piperidine and dioxidotetrahydrothiophene groups.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide: Similar but without the chlorine atom.
Uniqueness
The uniqueness of 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the piperidine and dioxidotetrahydrothiophene groups, makes it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-5-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O3S/c17-15-2-1-11(18)9-14(15)16(21)19-12-3-6-20(7-4-12)13-5-8-24(22,23)10-13/h1-2,9,12-13H,3-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNNHDVYKWBFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC(=C2)F)Cl)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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